molecular formula C16H13NO B14247571 (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine CAS No. 452916-47-1

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine

Cat. No.: B14247571
CAS No.: 452916-47-1
M. Wt: 235.28 g/mol
InChI Key: CIZUCRPTRGNOJT-UHFFFAOYSA-N
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Description

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine is a complex organic compound featuring a cyclohepta[b]furan core with a methyl group at the 3-position and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts such as palladium or nickel, and reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine is unique due to its specific structural features, such as the cyclohepta[b]furan core and the presence of both methyl and phenyl groups

Properties

CAS No.

452916-47-1

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-N-phenylcyclohepta[b]furan-2-imine

InChI

InChI=1S/C16H13NO/c1-12-14-10-6-3-7-11-15(14)18-16(12)17-13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

CIZUCRPTRGNOJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC=C2OC1=NC3=CC=CC=C3

Origin of Product

United States

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